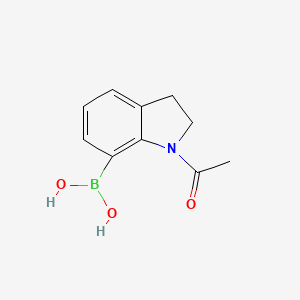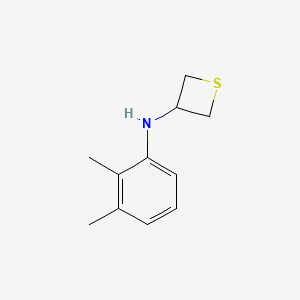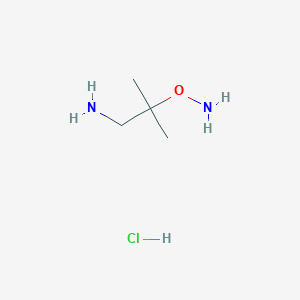
(1-Acetylindolin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetylindolin-7-yl)boronic acid: is an organic compound that features both an indole and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-7-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an indole derivative with a boronic acid or boronate ester under mild conditions . This reaction is usually carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1-Acetylindolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Acetylindolin-7-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting biomolecules .
Medicine: Boronic acid derivatives have been explored for their potential as enzyme inhibitors, particularly in the development of protease inhibitors and anticancer agents .
Industry: In the industrial sector, boronic acids are used in the development of advanced materials, such as polymers and hydrogels, which have applications in drug delivery and tissue engineering .
Mecanismo De Acción
The mechanism of action of (1-Acetylindolin-7-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular sensing .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2-Acetylphenylboronic acid
- 3-Indolylboronic acid
Comparison: (1-Acetylindolin-7-yl)boronic acid is unique due to the presence of both an indole ring and a boronic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids. For example, phenylboronic acid lacks the indole moiety, which limits its applications in certain biological contexts .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
(1-acetyl-2,3-dihydroindol-7-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-3-2-4-9(10(8)12)11(14)15/h2-4,14-15H,5-6H2,1H3 |
Clave InChI |
WVRZVEJGCTYCDI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)CCN2C(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
